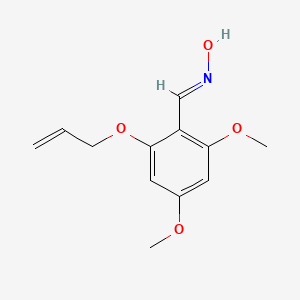

4,6-ジメトキシ-O-アリルサリチルアルデヒドオキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dimethoxy-O-allylsalicylaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4,6-dimethoxysalicylaldehyde, which is known for its applications in organic synthesis and medicinal chemistry .

科学的研究の応用

4,6-Dimethoxy-O-allylsalicylaldehyde oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.

作用機序

Target of Action

It is known that many oximes, a group to which this compound belongs, are kinase inhibitors . They have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.

Mode of Action

Oximes in general are known to interact with their targets in a unique way due to their structural features . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Given that many oximes are kinase inhibitors , it can be inferred that this compound may affect various signaling pathways regulated by these kinases.

Result of Action

It is known that many oximes have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-O-allylsalicylaldehyde oxime typically involves the reaction of 4,6-dimethoxysalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

化学反応の分析

Types of Reactions

4,6-Dimethoxy-O-allylsalicylaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it back to the parent aldehyde.

Substitution: It can participate in nucleophilic substitution reactions, especially at the oxime group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.

Major Products

Oxidation: Produces nitroso derivatives.

Reduction: Yields the parent aldehyde.

Substitution: Forms substituted oxime derivatives.

類似化合物との比較

Similar Compounds

4,6-Dimethoxysalicylaldehyde: The parent compound, known for its antimicrobial activity.

2,4-Dimethoxy-6-hydroxybenzaldehyde: Another derivative with similar chemical properties.

4,6-Dimethoxy-2-hydroxybenzaldehyde: Shares structural similarities and applications in organic synthesis.

Uniqueness

4,6-Dimethoxy-O-allylsalicylaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase sets it apart from other similar compounds, highlighting its potential in various applications .

生物活性

4,6-Dimethoxy-O-allylsalicylaldehyde oxime (CAS Number: 135522-19-9) is a compound notable for its oxime functional group, which contributes to its unique chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

4,6-Dimethoxy-O-allylsalicylaldehyde oxime is characterized by the following structural features:

- Molecular Formula : C12H15N1O3

- Molecular Weight : 221.25 g/mol

- Functional Groups : Contains methoxy groups and an oxime group which enhance its reactivity.

Antimicrobial Activity

Research indicates that 4,6-dimethoxy-O-allylsalicylaldehyde oxime exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. It shows a strong ability to scavenge free radicals, indicating its potential as a natural antioxidant.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anti-inflammatory Effects

In animal models, 4,6-dimethoxy-O-allylsalicylaldehyde oxime has been shown to reduce inflammation markers significantly. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : The oxime group contributes to its ability to neutralize reactive oxygen species (ROS).

- Modulation of Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have reported on the efficacy of 4,6-dimethoxy-O-allylsalicylaldehyde oxime in specific applications:

-

Study on Antimicrobial Properties :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against multi-drug resistant strains and found promising results, suggesting it could be a candidate for developing new antimicrobial agents.

-

Antioxidant Study :

- Research in Food Chemistry highlighted its potential as a food preservative due to its antioxidant properties, providing a natural alternative to synthetic additives.

-

Anti-inflammatory Research :

- A study in Pharmacology Reports demonstrated that treatment with this compound reduced paw edema in rats, supporting its anti-inflammatory claims.

特性

IUPAC Name |

(NE)-N-[(2,4-dimethoxy-6-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-5-17-12-7-9(15-2)6-11(16-3)10(12)8-13-14/h4,6-8,14H,1,5H2,2-3H3/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBQCVXDZYOHML-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OCC=C)C=NO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OCC=C)/C=N/O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。